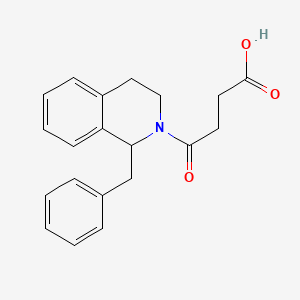
4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzyl group attached to a dihydroisoquinoline moiety, which is further linked to a butanoic acid chain with a keto group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core. This can be achieved through the Pomeranz-Fritsch reaction, where benzylamine reacts with glyoxal in the presence of an acid catalyst to form the isoquinoline ring.
Reduction and Benzylation: The isoquinoline core is then reduced to form the dihydroisoquinoline derivative. This is followed by benzylation, where a benzyl group is introduced to the nitrogen atom of the dihydroisoquinoline ring.
Formation of the Butanoic Acid Chain: The final step involves the introduction of the butanoic acid chain with a keto group. This can be achieved through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,4-dihydroisoquinoline: Lacks the butanoic acid chain.
4-oxo-4-phenylbutanoic acid: Lacks the isoquinoline moiety.
N-benzylisoquinoline: Lacks the dihydro and butanoic acid functionalities.
Uniqueness
4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid is unique due to the combination of the isoquinoline core, benzyl group, and butanoic acid chain with a keto group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(10-11-20(23)24)21-13-12-16-8-4-5-9-17(16)18(21)14-15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWYOPKYWNADAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC3=CC=CC=C3)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664023.png)
![4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664025.png)
![2-[(3-Chloro-4-methylphenyl)-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6664031.png)
![6-[3-(3-Methylbutoxy)pyrrolidine-1-carbonyl]pyridine-2-carboxylic acid](/img/structure/B6664046.png)
![2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid](/img/structure/B6664052.png)
![4-[4-(4-Fluorophenyl)-2-methylpyrrolidine-1-carbonyl]benzoic acid](/img/structure/B6664058.png)
![2-[2-Ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B6664066.png)
![2-[2-Ethoxy-4-[(3-ethylcyclohexyl)carbamoyl]phenoxy]acetic acid](/img/structure/B6664070.png)
![4-[(3-Ethoxy-2,2-dimethylcyclobutyl)-methylcarbamoyl]benzoic acid](/img/structure/B6664078.png)
![5-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]thiazine-4-carbonyl)thiophene-2-carboxylic acid](/img/structure/B6664079.png)
![4-[3-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664083.png)
![5-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)thiophene-2-carboxylic acid](/img/structure/B6664086.png)
![4-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664093.png)
![2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid](/img/structure/B6664103.png)
